molecular formula C7H9IN2O2S B12461010 5-Iodo-2-methylamino-thiazole-4-carboxylic acid ethyl ester

5-Iodo-2-methylamino-thiazole-4-carboxylic acid ethyl ester

Cat. No.: B12461010
M. Wt: 312.13 g/mol
InChI Key: ZZAHUNJGJJMGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-iodo-2-(methylamino)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains iodine, nitrogen, sulfur, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-iodo-2-(methylamino)-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with iodine and methylamine. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodo-2-(methylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-iodo-2-(methylamino)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-iodo-2-(methylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The iodine atom and the thiazole ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-2-(methylamino)-1,3-thiazole-4-carboxylate
  • Ethyl 5-chloro-2-(methylamino)-1,3-thiazole-4-carboxylate
  • Ethyl 5-fluoro-2-(methylamino)-1,3-thiazole-4-carboxylate

Uniqueness

Ethyl 5-iodo-2-(methylamino)-1,3-thiazole-4-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The larger atomic size and higher electronegativity of iodine contribute to its unique chemical and physical properties .

Properties

IUPAC Name

ethyl 5-iodo-2-(methylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2S/c1-3-12-6(11)4-5(8)13-7(9-2)10-4/h3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAHUNJGJJMGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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